molecular formula C7H11NO2S B3060627 TERT-BUTYL 2-ISOTHIOCYANATOACETATE CAS No. 58511-02-7

TERT-BUTYL 2-ISOTHIOCYANATOACETATE

Cat. No.: B3060627
CAS No.: 58511-02-7
M. Wt: 173.24 g/mol
InChI Key: CCYGJGXVVDNERO-UHFFFAOYSA-N
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Description

Tert-butyl 2-isothiocyanatoacetate: is an organic compound with the molecular formula C₇H₁₁NO₂S. It is known for its unique reactivity due to the presence of both isothiocyanate and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-isothiocyanatoacetate can be synthesized through the reaction of tert-butyl glycinate with thiophosgene. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions and optimized parameters to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-isothiocyanatoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 2-isothiocyanatoacetate has several applications in scientific research:

Comparison with Similar Compounds

    Tert-butyl isothiocyanate: Similar in structure but lacks the ester group.

    Ethyl 2-isothiocyanatoacetate: Similar but with an ethyl group instead of a tert-butyl group.

Uniqueness: Tert-butyl 2-isothiocyanatoacetate is unique due to the presence of both the isothiocyanate and ester functional groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-isothiocyanatoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-7(2,3)10-6(9)4-8-5-11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYGJGXVVDNERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604024
Record name tert-Butyl N-(sulfanylidenemethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58511-02-7
Record name tert-Butyl N-(sulfanylidenemethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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